2-Phenylcyclopropyl piperazinyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

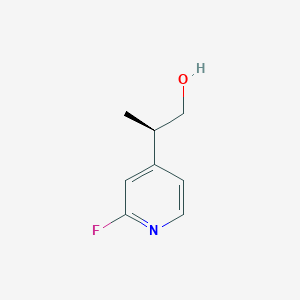

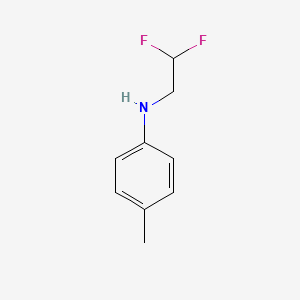

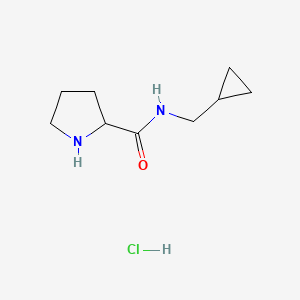

“2-Phenylcyclopropyl piperazinyl ketone” is a compound that contains a carbonyl group (a carbon-oxygen double bond) and a piperazine moiety . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The compound is available from AK Scientific, Inc .

Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt .Molecular Structure Analysis

The molecular structure of “2-Phenylcyclopropyl piperazinyl ketone” would be expected to contain a carbonyl group, a phenyl group, a cyclopropyl group, and a piperazinyl group. The carbonyl group is a carbon-oxygen double bond, which is highly polar due to the electronegativity difference between carbon and oxygen .Chemical Reactions Analysis

The chemical reactions of “2-Phenylcyclopropyl piperazinyl ketone” would be expected to be similar to those of other ketones and piperazine derivatives . This includes reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Phenylcyclopropyl piperazinyl ketone” would be expected to be similar to those of other ketones and piperazine derivatives. Ketones have higher boiling points than ethers and alkanes of similar molar masses but lower than those of comparable alcohols . They are also capable of hydrogen bonding with water molecules, making them soluble in water .Mecanismo De Acción

Target of Action

Piperidine derivatives, which include piperazinyl ketones, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of biological and pharmaceutical activity .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different physiological effects . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context.

Biochemical Pathways

Piperidine derivatives are known to be interwoven with crucial mammalian metabolic pathways such as β-oxidation (fatty acid oxidation [fao]), the tricarboxylic acid cycle (tca), gluconeogenesis, de novo lipogenesis (dnl), and biosynthesis of sterols .

Result of Action

Piperidine derivatives are known to have a wide range of biological and pharmaceutical activity , suggesting that they could have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

(2-phenylcyclopropyl)-piperazin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c17-14(16-8-6-15-7-9-16)13-10-12(13)11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBRACGDXAWFBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2CC2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2907377.png)

![1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2907380.png)

![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2907381.png)

![4-{[(2-Fluorocyclopentyl)amino]methyl}benzonitrile](/img/structure/B2907386.png)

![N-[6-(2-cyanophenoxy)pyridin-3-yl]-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2907388.png)

![5-Bromothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B2907393.png)